2-(2-Methylpropyl)hex-5-enoic acid
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Overview
Description
2-(2-Methylpropyl)hex-5-enoic acid is an organic compound with the molecular formula C10H18O2. It is also known by its IUPAC name, 2-isobutyl-5-hexenoic acid . This compound is characterized by the presence of a carboxylic acid group and an alkene group within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)hex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of hex-5-enoic acid with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkene group can participate in electrophilic addition reactions with halogens or hydrogen halides to form haloalkanes.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Halogens (e.g., Br2), hydrogen halides (e.g., HBr)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Haloalkanes
Scientific Research Applications
2-(2-Methylpropyl)hex-5-enoic acid has significant potential in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and alkenes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)hex-5-enoic acid depends on its specific application. In chemical reactions, the carboxylic acid group can act as a nucleophile, while the alkene group can participate in electrophilic addition reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-enoic acid
- 2-Ethylhex-5-enoic acid
- 2-Propylhex-5-enoic acid
Uniqueness
2-(2-Methylpropyl)hex-5-enoic acid is unique due to the presence of both a branched alkyl group and an alkene group, which confer distinct reactivity and properties compared to its linear or less branched analogs .
Properties
IUPAC Name |
2-(2-methylpropyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPTBQHQARRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521680-52-3 |
Source
|
Record name | 2-(2-methylpropyl)hex-5-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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